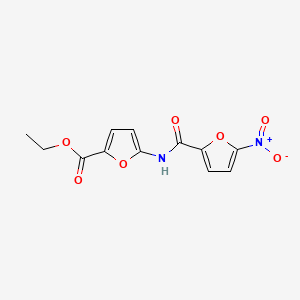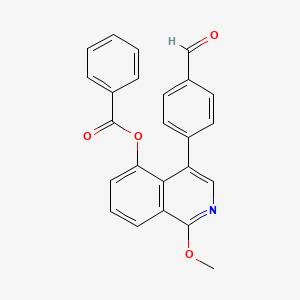![molecular formula C13H14N2O B12897169 1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 70400-97-4](/img/structure/B12897169.png)
1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one is a complex organic compound that features a pyrrole ring substituted with an aminophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2-aminophenyl derivatives with pyrrole derivatives under specific conditions. One common method involves the use of high-acidity ionic liquid catalysts to facilitate the reaction between 2-aminophenyl and pyrrole compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes steps such as solvent extraction, purification, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biomarker for certain bacterial infections.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Wirkmechanismus
The mechanism of action of 1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoacetophenone: A simpler compound with similar structural features but lacking the pyrrole ring.
1-(2-Aminophenyl)ethan-1-one: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of both an aminophenyl group and a pyrrole ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
| 70400-97-4 | |
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-[5-(2-aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H14N2O/c1-8-11(9(2)16)7-13(15-8)10-5-3-4-6-12(10)14/h3-7,15H,14H2,1-2H3 |
InChI-Schlüssel |
WSWGBAXEVIRMAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N1)C2=CC=CC=C2N)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B12897144.png)

![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)

